![molecular formula C13H16ClF3N2O3 B2899781 6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2224285-38-3](/img/structure/B2899781.png)
6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide is not fully understood. However, it has been suggested that it may exert its effects by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide has various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the severity of certain inflammatory disorders and improve the survival rate of animals with cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its potential to selectively target certain enzymes or signaling pathways. This can provide insights into the underlying mechanisms of various diseases and aid in the development of new treatments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide. One direction is to further investigate its potential applications in medicinal chemistry, agriculture, and material science. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate its safety and toxicity profiles.
Synthesis Methods
The synthesis of 6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-bis(2-methoxyethyl)amine and finally, the reaction of the resulting product with chloroacetyl chloride. The product is then purified by recrystallization.
Scientific Research Applications
6-Chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. In agriculture, it has been studied as a potential herbicide and fungicide. In material science, it has been investigated for its potential use in the development of new materials.
properties
IUPAC Name |
6-chloro-N,N-bis(2-methoxyethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O3/c1-21-5-3-19(4-6-22-2)12(20)9-8-18-11(14)7-10(9)13(15,16)17/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWHCYYUWCYKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C1=CN=C(C=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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